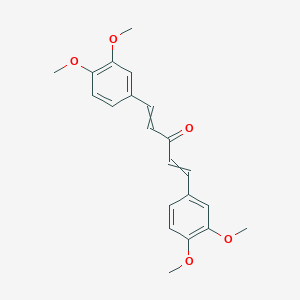

1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone

Overview

Description

1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone is a chemical compound with the molecular formula C21H22O5 . It has an average mass of 354.396 Da and a monoisotopic mass of 354.146729 Da .

Molecular Structure Analysis

The molecular structure of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone includes two phenyl rings, each substituted with two methoxy groups, and a central pentadienone group . The exact structure analysis is not available in the search results.Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 533.2±50.0 °C at 760 mmHg, and a flash point of 233.2±30.2 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds . Its polar surface area is 54 Å2 .Scientific Research Applications

Medicinal Chemistry

Application Summary

“1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone” is a compound that has been studied for its potential bioactivity . It’s a type of curcuminoid, a class of compounds that are known for their medicinal properties .

Method of Application

The compound was synthesized via the cyclization reaction between the monocarbonyl curcuminoid (2 E ,6 E )-2,6-bis (3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate .

Results and Outcomes

The compound was found to interact significantly with DNA, causing an increase in melting temperature by 3.53 ± 0.11 °C and considerable DNA lengthening and viscosity increase . However, it did not show any re-sensitisation of Doxorubicin (DOX)-resistant breast cancer and multidrug resistance (MDR) reversal nor synergistic activity with DOX .

DNA-Interaction Studies

Application Summary

This compound has been studied for its potential interaction with DNA .

Results and Outcomes

Both DNA thermal denaturation and DNA viscosity measurements revealed that a significant intercalation binding takes place upon treatment of the DNA with the synthesized pyrazoline, causing an increase in melting temperature by 3.53 ± 0.11 °C and considerable DNA lengthening and viscosity increase .

Cytotoxicity Studies

Application Summary

The compound has been evaluated for its cytotoxicity against resistant and non-resistant tumor cells .

Method of Application

The compound was tested on resistant and non-resistant tumor cells .

Results and Outcomes

The compound did not show any re-sensitisation of Doxorubicin (DOX)-resistant breast cancer and multidrug resistance (MDR) reversal nor synergistic activity with DOX .

Deuterium Labeling for Drug Development

Application Summary

“1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone” has been used in the development of deuterium-labeled drugs .

Method of Application

The compound is labeled with deuterium, a stable isotope of hydrogen . This is typically done to create tracers for quantitation during the drug development process .

Results and Outcomes

The deuterium-labeled version of the compound can be used to track the drug’s distribution and metabolism in the body . This can provide valuable information for drug development and optimization .

Synthesis of Nitrogen Heterocycles

Application Summary

“1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone” has been used in the synthesis of nitrogen heterocycles .

Method of Application

The compound was used in a cyclization reaction with ethyl hydrazinobenzoate to synthesize a pyrazoline . Pyrazolines are a type of nitrogen heterocycle .

Results and Outcomes

The synthesized pyrazoline was fully characterized by various techniques, including 1H, 13C NMR, FTIR, UV-Vis, and HRMS . Nitrogen heterocycles are important core structures found in many natural products and synthetic compounds exhibiting a broad range of biological activities .

properties

IUPAC Name |

1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-23-18-11-7-15(13-20(18)25-3)5-9-17(22)10-6-16-8-12-19(24-2)21(14-16)26-4/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWQOPHMYRXMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332757 | |

| Record name | 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one | |

CAS RN |

38552-39-5 | |

| Record name | 1,5-Bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38552-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)

![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)

![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)